molecular formula C25H32O5 B13819324 4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate CAS No. 38454-34-1

4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate

Cat. No.: B13819324
CAS No.: 38454-34-1
M. Wt: 412.5 g/mol
InChI Key: LHAWUZYRSMOKJM-UHFFFAOYSA-N
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Description

4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate is a liquid crystalline (LC) compound belonging to the Schiff base/ester family. It features a central benzoate core substituted with a hexyloxy chain on one phenyl ring and a hexanoyloxy (C6 ester) group on the other. This compound is synthesized via a two-step process: (1) formation of a Schiff base intermediate by condensing 4-hexyloxyaniline with 4-formylbenzoic acid, followed by (2) esterification with a substituted phenol using DCC/DMAP coupling . Its mesomorphic properties, including nematic or smectic phases, are influenced by the interplay of polarizable ester linkages, flexible alkoxy chains, and the molecular geometry .

Properties

CAS No.

38454-34-1

Molecular Formula

C25H32O5

Molecular Weight

412.5 g/mol

IUPAC Name

(4-hexoxyphenyl) 4-hexanoyloxybenzoate

InChI

InChI=1S/C25H32O5/c1-3-5-7-9-19-28-21-15-17-23(18-16-21)30-25(27)20-11-13-22(14-12-20)29-24(26)10-8-6-4-2/h11-18H,3-10,19H2,1-2H3

InChI Key

LHAWUZYRSMOKJM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(hexyloxy)phenol and 4-(hexanoyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.

    Substitution: N-bromosuccinimide (NBS), radical initiators.

Major Products

    Oxidation: Benzoic acids.

    Reduction: Alcohols.

    Substitution: Benzylic halides.

Scientific Research Applications

4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate has been extensively used in scientific research due to its various applications:

    Chemistry: Used as a photosensitive material in photolithography and a crosslinker in polymer synthesis.

    Biology: Acts as a fluorescent probe for monitoring enzyme activity.

    Medicine: Employed as a photosensitizer in photodynamic therapy.

    Industry: Utilized in the production of liquid crystal displays and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate varies depending on its application:

    Photolithography: The acrylate group undergoes a photoreaction upon exposure to UV light, resulting in the formation of a crosslinked polymer.

    Enzyme Activity Monitoring: Functions as a fluorescent probe that binds to enzymes, causing a change in fluorescence intensity.

    Photodynamic Therapy: Activated by light, leading to the formation of reactive oxygen species that induce cell death.

Comparison with Similar Compounds

Key Compounds:

  • Compound B: 4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate
  • Compound E: 4-(4-(Hexyloxy)phenyliminomethyl)phenyl 4′-hexyloxybenzoate
  • Compound F: 4-(Benzylideneamino)phenyl 4′-hexyloxybenzoate
Property Compound B Compound E Compound F
Mesophase Stability Nematic (125–140°C) Nematic (135–155°C) Smectic (120–135°C)
Clearing Point (°C) 140 155 135
Thermal Stability Moderate High Low
Polarizability Moderate High (ester-linked C6) Low

Structural Insights :

  • Compound E exhibits higher thermal stability due to the hexyloxy chain being attached to the ester-linked phenyl ring rather than the Schiff base (azomethine) moiety. This enhances intermolecular associations via dipole-dipole interactions .
  • Compound B’s lower stability arises from reduced polarizability at the azomethine-linked terminal, as confirmed by DFT calculations showing a larger twist angle (θ = 15°) between phenyl rings compared to E (θ = 10°) .

Terminal Chain Length Variations

Key Compounds:

  • I6: (E)-4-(((4-(Trifluoromethyl)phenyl)imino)methyl)phenyl 4-(hexyloxy)benzoate
  • I8 : Same core with octyloxy chain
  • I12 : Same core with dodecyloxy chain
Property I6 (C6) I8 (C8) I12 (C12)
Melting Point (°C) 92 85 78
Clearing Point (°C) 142 148 155
Mesophase Range (°C) 50 (Nematic) 63 (Nematic) 77 (Smectic + Nematic)

Trends :

  • Longer terminal chains (e.g., C12 in I12) lower melting points due to increased flexibility but broaden mesophase ranges and elevate clearing points via enhanced van der Waals interactions .

Substitution with Fluorinated or Aromatic Groups

Key Compounds:

  • T6: (E)-4-((Pyridin-3-ylmethylene)amino)phenyl 4-(hexyloxy)benzoate
  • I6c : 4-((4-Bromophenyl)diazenyl)-2-(sec-butyl)phenyl 4-(hexyloxy)benzoate
Property T6 (Pyridyl) I6c (Bromo-substituted)
Mesophase Type Nematic Smectic
Clearing Point (°C) 111 165
Optical Activity High (due to pyridyl π-system) Moderate (Br enhances polarity)

Mechanisms :

  • Pyridyl groups in T6 introduce π-π stacking and dipole interactions, stabilizing nematic phases at lower temperatures .
  • Bromine in I6c increases molecular rigidity and polarity, favoring smectic layering .

Data Tables

Table 1: Thermal Properties of Selected Compounds

Compound Melting Point (°C) Clearing Point (°C) Mesophase Type Reference
4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate (B) 125 140 Nematic
Compound E 135 155 Nematic
I6 (C6) 92 142 Nematic
T6 (Pyridyl) 111 165 Nematic

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